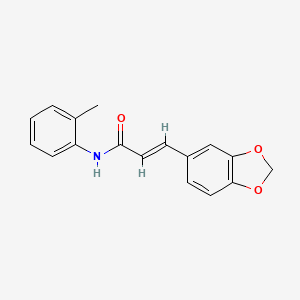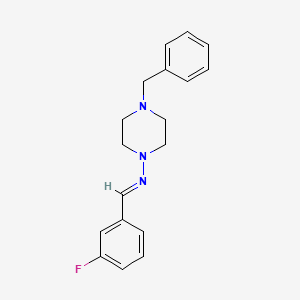![molecular formula C15H13N3O3S2 B5545687 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide often involves complex chemical reactions. For example, Prabhuswamy et al. (2016) detailed the synthesis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide (Prabhuswamy et al., 2016). This example illustrates the complexity and specificity of reactions involved in synthesizing such molecules, with emphasis on controlling reaction conditions to achieve desired outcomes.
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using crystallography and spectral analysis. Sharma et al. (2016) reported the crystal structure of a related compound, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2016). These details provide insights into the molecular interactions that contribute to the stability and properties of such compounds.
Chemical Reactions and Properties
Chemical reactions involving thiadiazole compounds can vary widely, with some focusing on the synthesis of novel derivatives. Yajima et al. (2014) demonstrated the oxidative dimerization of primary thioamides to synthesize 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the reactivity and potential for functionalization of thiadiazole scaffolds (Yajima et al., 2014).
Physical Properties Analysis
The physical properties of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and related compounds depend on their molecular structure. Crystallography reports often detail these properties, including crystal system, space group, and unit cell parameters, which are critical for understanding the material's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are influenced by their molecular structure and functional groups. Studies like that of Bhaskar et al. (2019), which focuses on the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, shed light on the reactivity, stability, and potential chemical modifications of these compounds (Bhaskar et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is a part of a broader category of chemicals that have been synthesized for various scientific applications. Research on similar compounds, like those involving 1,3,4-thiadiazole scaffolds, highlights their structural properties and synthesis methods. For instance, the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine is aimed at investigating their biological activities, emphasizing the importance of the 1,3,4-thiadiazole core in pharmacology due to its significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens (Gür et al., 2020).
Anticancer Evaluation
Compounds containing the 1,3,4-thiadiazol structure have been evaluated for their anticancer activity. For example, a study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against various human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Tiwari et al., 2017).
Antimicrobial Activity
The antimicrobial properties of thiophene-based compounds, including those derived from the 1,3,4-thiadiazole core, have been a subject of investigation. These studies aim to explore the effectiveness of such compounds against a range of pathogenic bacteria and fungi, contributing to the search for new antimicrobial agents (Sowmya et al., 2018).
Biological Activity and Photostabilizers
Research into thiophene derivatives has also looked into their application as photostabilizers for materials like poly(vinyl chloride), highlighting the versatility of these compounds in both biological and material science contexts (Balakit et al., 2015).
Propiedades
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-20-10-6-5-9(8-11(10)21-2)14-17-18-15(23-14)16-13(19)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPFZOSRHKLCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)
![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)




![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)